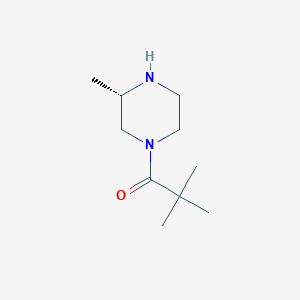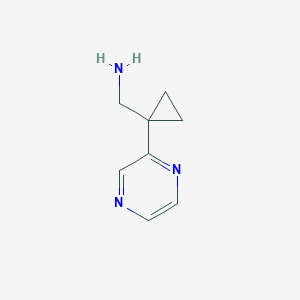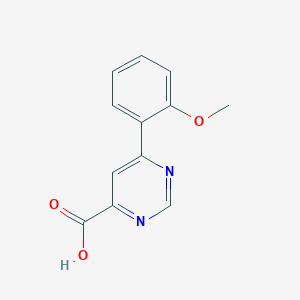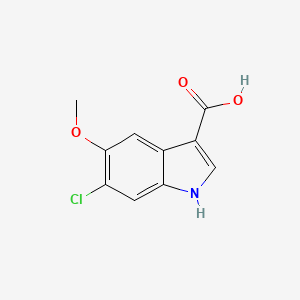
2,4-Dimethylpiperidin-4-ol
Vue d'ensemble
Description
2,4-Dimethylpiperidin-4-ol is a chemical compound with the molecular formula C7H15NO . It is used in pharmaceutical testing .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, which include 2,4-Dimethylpiperidin-4-ol, were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpiperidin-4-ol consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with methyl groups, and one of the carbon atoms is bonded to a hydroxyl group .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
2,4-Dimethylpiperidin-4-ol: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for intra- and intermolecular reactions leading to a diverse range of piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Applications
Due to its structural significance in medicinal chemistry, 2,4-Dimethylpiperidin-4-ol is involved in the development of drugs with potential pharmacological applications. Piperidine moieties are found in compounds that exhibit a wide range of biological activities, making them valuable for drug discovery and design .
Biological Evaluation for HIV-1 Treatment
Novel piperidin-4-ol derivatives, synthesized using 2,4-Dimethylpiperidin-4-ol , have been evaluated for their potential as CCR5 antagonists. These antagonists are being researched as possible treatments for HIV-1, showcasing the compound’s role in addressing global health challenges .
Ligand-Induced Calcium Mobilization Assay
The compound has been used in the synthesis of derivatives that are tested in ligand-induced calcium mobilization assays. This application is significant in the study of cellular signaling pathways and the development of therapeutic agents .
Chemical Synthesis and Organic Chemistry Research
2,4-Dimethylpiperidin-4-ol: is utilized in organic chemistry research to develop fast and cost-effective methods for the synthesis of substituted piperidines. Its versatility in chemical reactions makes it a subject of interest for advancing synthetic methodologies .
Analytical Chemistry
In analytical chemistry, 2,4-Dimethylpiperidin-4-ol can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. This aids in the identification and quantification of substances in complex mixtures .
Mécanisme D'action
Target of Action
2,4-Dimethylpiperidin-4-ol is a chemical compound that has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it. This binding action is believed to be facilitated by the presence of a basic nitrogen atom in the compound, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The interaction of 2,4-Dimethylpiperidin-4-ol with the CCR5 receptor affects the process of HIV-1 entry into cells . When the compound binds to the CCR5 receptor, it prevents the entry of HIV-1 strains into cells that express CCR5 . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infections .
Pharmacokinetics
Similar compounds, such as dipeptidyl peptidase-4 (dpp-4) inhibitors, are known to be readily absorbed orally . They exhibit widespread distribution into tissues, influenced by both lipophilicity and protein binding . The metabolism of these compounds is widely variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The result of the action of 2,4-Dimethylpiperidin-4-ol is the prevention of HIV-1 infections . By binding to the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells, thereby inhibiting the progression of the infection .
Orientations Futures
The future directions of research on 2,4-Dimethylpiperidin-4-ol and its derivatives could involve further exploration of their potential therapeutic applications, particularly in the treatment of diseases like HIV . Additionally, more research could be done to fully understand their chemical properties and safety profiles .
Propriétés
IUPAC Name |
2,4-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(2,9)3-4-8-6/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNRINCDHFRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)











